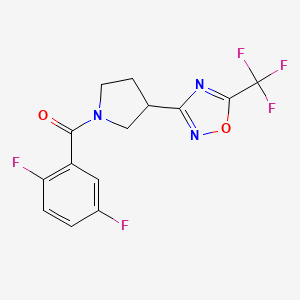

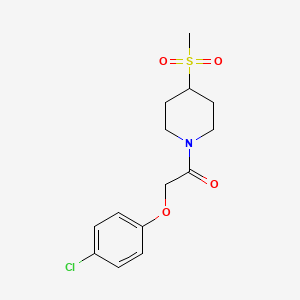

![molecular formula C9H16ClNO2 B2483195 6-氮杂螺[3.5]壬烷-7-羧酸盐酸盐 CAS No. 2228128-60-5](/img/structure/B2483195.png)

6-氮杂螺[3.5]壬烷-7-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

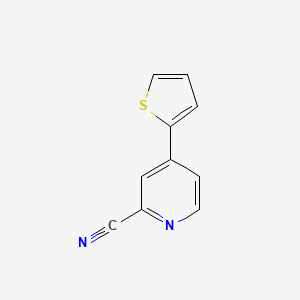

The synthesis of 6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride and related compounds involves intricate synthetic routes. One method described the construction of the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles, leading to novel amino acids added to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010). Another strategy involved the intramolecular ene reaction of acylnitroso compounds for constructing the 6-azaspirodecane ring system, showing efficacy in forming the azaspirodecane core of various compounds (Matsumura, Aoyagi, & Kibayashi, 2003).

Molecular Structure Analysis

The molecular structure of 6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride is characterized by its spirocyclic framework, which incorporates a nitrogen atom within the spiro center. This structural motif is critical for its chemical and biological properties. The synthesis and structural elucidation of related compounds, such as 1-azaspiro[4.4]nonane-2,6-dione, have been achieved, showcasing the versatility and complexity of spirocyclic compounds (Nagasaka, Sato, & Saeki, 1997).

Chemical Reactions and Properties

The reactivity of the imino group in related spirocyclic compounds has been studied, highlighting the acid-catalyzed hydrolysis and acylation reactions under mild conditions. This reactivity is significant for the modification and functionalization of spirocyclic compounds, leading to a diverse range of derivatives with potential biological activities (Belikov, Ershov, Lipovskaya, Fedoseev, Lipin, & Nasakin, 2013).

科学研究应用

合成新化合物

6-氮杂螺[3.5]壬烷-7-羧酸盐酸盐参与了各种新化合物的合成。例如,一项研究描述了使用扩展的螺环氧杂螺环成功地合成了一种新的螺环氧杂苯并咪唑,形成了一个[1,2-a]环螺合的苯并咪唑 (Gurry, McArdle, & Aldabbagh, 2015)。

发展受空间位阻限制的氨基酸

在另一个应用中,合成了6-氮杂螺衍生物并加入到受空间位阻限制的氨基酸家族中,扩展了化学、生物化学和药物设计中可用的工具 (Radchenko, Grygorenko, & Komarov, 2010)。

螺环胺的构建

螺环胺是显示出显著生物活性的化合物。螺环胺的构建,包括1-氧-7-氮杂螺衍生物,一直是化学合成的一个具有挑战性的目标,因为它们具有潜在的应用和新颖的骨架 (Sinibaldi & Canet, 2008)。

化学转化

该化合物还用于特定的化学转化。例如,某些丙二酸酯在特定的催化氢化条件下转化为取代的甲基7-氧-1-氧-6-氮杂螺[4.4]壬烷-8-羧酸酯 (Sukhorukov et al., 2008)。

多样性导向合成

它还在多样性导向合成中发挥作用,其中各种化合物的多组分缩合导致杂环氧杂螺环的构建,这对于药物发现是相关的 (Wipf, Stephenson, & Walczak, 2004)。

合成抗菌剂

在另一项研究中,新型的基于氮杂螺[2.4]庚烷-5-基的化合物显示出对呼吸道病原体具有强效的抗菌活性,表明6-氮杂螺衍生物在开发新的抗菌药物中的实用性 (Odagiri et al., 2013)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

6-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-9(6-10-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQGCOSSZPWHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(NC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

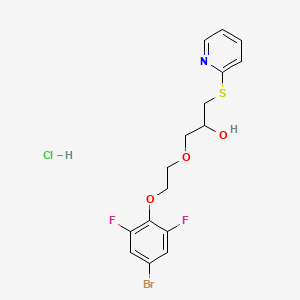

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)

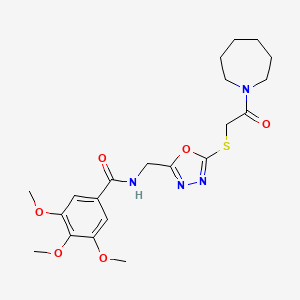

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)

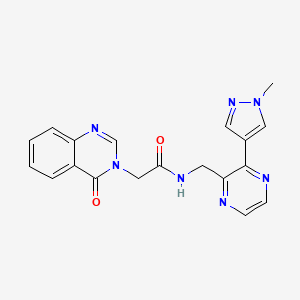

![N'-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}isonicotinohydrazide](/img/structure/B2483133.png)